molecular formula C9H5NO6 B14333811 2,2-Dihydroxy-5-nitroindene-1,3-dione CAS No. 106483-66-3

2,2-Dihydroxy-5-nitroindene-1,3-dione

Cat. No.: B14333811
CAS No.: 106483-66-3
M. Wt: 223.14 g/mol
InChI Key: CKNXPOACSQXSGF-UHFFFAOYSA-N
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Description

2,2-Dihydroxy-5-nitroindene-1,3-dione is a chemical compound with the molecular formula C9H5NO6 and a molecular weight of 223.14 g/mol It is known for its distinctive structure, which includes two hydroxyl groups and a nitro group attached to an indene-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dihydroxy-5-nitroindene-1,3-dione typically involves the nitration of indene-1,3-dione derivatives. One common method includes the reaction of indene-1,3-dione with nitric acid under controlled conditions to introduce the nitro group at the 5-position . The reaction is usually carried out in a solvent such as acetic acid, and the temperature is carefully controlled to avoid over-nitration or decomposition of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Dihydroxy-5-nitroindene-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino-indene-dione derivatives.

    Substitution: Various substituted indene-dione derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dihydroxy-5-nitroindene-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dihydroxy-5-nitroindene-1,3-dione involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and nitro groups play crucial roles in its reactivity and interactions. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, potentially leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dihydroxy-5-nitroindene-1,3-dione is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

106483-66-3

Molecular Formula

C9H5NO6

Molecular Weight

223.14 g/mol

IUPAC Name

2,2-dihydroxy-5-nitroindene-1,3-dione

InChI

InChI=1S/C9H5NO6/c11-7-5-2-1-4(10(15)16)3-6(5)8(12)9(7,13)14/h1-3,13-14H

InChI Key

CKNXPOACSQXSGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(C2=O)(O)O

Origin of Product

United States

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